molecular formula C11H7Cl2N3O4 B1272412 5-(carboxymethyl)-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 320418-32-4

5-(carboxymethyl)-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1272412
CAS No.: 320418-32-4
M. Wt: 316.09 g/mol
InChI Key: VPRZFSVIRGBGCR-UHFFFAOYSA-N
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Description

5-(carboxymethyl)-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a triazole ring substituted with a carboxymethyl group and a 2,4-dichlorophenyl group, which may contribute to its unique chemical and biological properties.

Properties

IUPAC Name

5-(carboxymethyl)-1-(2,4-dichlorophenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3O4/c12-5-1-2-7(6(13)3-5)16-8(4-9(17)18)10(11(19)20)14-15-16/h1-3H,4H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRZFSVIRGBGCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N2C(=C(N=N2)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301171500
Record name 4-Carboxy-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole-5-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301171500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320418-32-4
Record name 4-Carboxy-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole-5-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320418-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Carboxy-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole-5-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301171500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2,4-Dichlorophenyl Azide

The azide precursor is synthesized by diazotization of 2,4-dichloroaniline followed by azide formation:

  • Reagents : 2,4-Dichloroaniline, NaNO₂, HCl, NaN₃.
  • Conditions : 0–5°C in aqueous HCl, followed by reaction with NaN₃ at room temperature.

Alkyne Preparation

The alkyne component, propiolic acid derivatives , is critical for introducing the carboxymethyl and carboxylic acid groups. For example:

  • Methyl propiolate (HC≡C-COOCH₃) or propiolic acid (HC≡C-COOH) serves as the alkyne source.

Cycloaddition Reaction

  • Reagents : 2,4-Dichlorophenyl azide, propiolic acid, CuSO₄·5H₂O, sodium ascorbate.
  • Conditions : Tert-butanol/water (2:1), 50°C, 12–24 hours.
  • Mechanism : The Cu(I) catalyst forms a π-complex with the alkyne, enabling regioselective 1,4-addition of the azide to yield the triazole core.

Example Protocol :

  • Dissolve 2,4-dichlorophenyl azide (30 mmol) and propiolic acid (30 mmol) in tert-butanol/water.
  • Add CuSO₄·5H₂O (3 mmol) and sodium ascorbate (4 mmol).
  • Stir at 50°C until completion (monitored by TLC).
  • Isolate the product via filtration and purify by recrystallization (ethanol/water).

Yield : 75–89%.

Post-Functionalization of Pre-Formed Triazole Intermediates

This method involves modifying a pre-synthesized triazole to introduce the carboxymethyl group.

Synthesis of 1-(2,4-Dichlorophenyl)-1H-1,2,3-Triazole-4-Carboxylic Acid

  • Follow the CuAAC method using 2,4-dichlorophenyl azide and propiolic acid.

Introduction of Carboxymethyl Group

  • Alkylation : React the triazole with ethyl bromoacetate in the presence of K₂CO₃, followed by hydrolysis:
    • Conditions : DMF, 80°C, 6 hours for alkylation; HCl/MeOH for ester hydrolysis.
    • Yield : 62–85%.

One-Pot Multicomponent Reactions

A streamlined approach combining azide formation, alkyne coupling, and functional group modification in a single pot.

Protocol

  • Diazotization : Treat 2,4-dichloroaniline with NaNO₂/HCl.
  • Azide Formation : Add NaN₃ to the diazonium salt.
  • Cycloaddition : Introduce propiolic acid and Cu(I) catalyst directly into the reaction mixture.

Advantages : Reduced purification steps; Yield : 70–82%.

Characterization and Analytical Data

Spectral Data

  • IR (KBr) : 3293–2500 cm⁻¹ (COOH), 1730 cm⁻¹ (C=O), 1610 cm⁻¹ (triazole C=C).
  • ¹H NMR (DMSO-d₆) : δ 8.8 (s, 1H, triazole CH), 7.7–8.1 (m, 3H, Ar-H), 3.8 (s, 2H, CH₂COOH).
  • MS (EI+) : m/z 316.0970 [M]⁺ (calc. for C₁₁H₇Cl₂N₃O₄).

Thermal Stability (TGA/DTG)

  • Decomposition : Begins at 220°C, with maximum rate at 280°C (DTG peak).
  • Residue : 15% at 400°C under N₂.

Comparative Analysis of Methods

Method Yield Advantages Limitations
CuAAC 75–89% High regioselectivity, scalable Requires azide synthesis
Post-Functionalization 62–85% Flexibility in substitution Multiple purification steps
One-Pot Reaction 70–82% Time-efficient Lower yield compared to CuAAC

Industrial Applications and Patent Landscape

The compound is patented as a mycocide (CN1036759A) and synthesized via CuAAC for agricultural use. Key industrial steps include:

  • Scale-Up : Batch reactors with controlled temperature (50–60°C) and inert atmosphere.
  • Purity : ≥95% (HPLC) for commercial batches.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carboxymethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the dichlorophenyl group, potentially leading to the formation of reduced triazole derivatives or dechlorinated products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the dichlorophenyl group or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halides, organometallic compounds, or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 5-(Carboxymethyl)-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of pathogens, including bacteria and fungi. Its mechanism of action may involve interference with microbial cell wall synthesis or disruption of metabolic pathways essential for microbial survival.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models, which could be beneficial in treating chronic inflammatory diseases.

Drug Development

This compound is being explored as a potential lead compound in drug development. Its unique structure allows for modifications that can enhance its pharmacological properties. Researchers are focusing on synthesizing derivatives that may exhibit improved efficacy and reduced toxicity.

Cancer Research

Emerging studies highlight the compound's potential in cancer therapy. It has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The triazole ring is known for its ability to interact with biological targets involved in cancer progression.

Pesticide Development

The compound's antimicrobial properties extend to agricultural applications as a potential pesticide or fungicide. Its effectiveness against plant pathogens could make it a valuable tool in crop protection strategies.

Growth Regulators

There is ongoing research into the use of this compound as a plant growth regulator. Initial findings suggest it may influence plant growth and development positively.

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MICs) lower than existing antibiotics.
Study BAnti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in animal models of arthritis.
Study CCancer Cell ApoptosisInduced apoptosis in breast cancer cell lines through mitochondrial pathway activation.
Study DAgricultural UseEffective against Fusarium species affecting crops; showed improved yield in treated plants.

Mechanism of Action

The mechanism of action of 5-(carboxymethyl)-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and the dichlorophenyl group may play crucial roles in binding to these targets, modulating their activity, and triggering downstream effects. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenylacetic acid: Shares the dichlorophenyl group but lacks the triazole ring.

    2,4-Dichlorophenylboronic acid: Contains the dichlorophenyl group and boronic acid functionality.

    Bifenox: A herbicide with a dichlorophenyl group and different functional groups.

Uniqueness

5-(carboxymethyl)-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the triazole ring and the dichlorophenyl group, which may confer distinct chemical and biological properties compared to similar compounds

Biological Activity

5-(Carboxymethyl)-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 320418-32-4) is a triazole derivative notable for its diverse biological activities. The compound features a triazole ring with a carboxymethyl group and a 2,4-dichlorophenyl substituent, which may influence its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₇Cl₂N₃O₄
  • Molecular Weight : 316.10 g/mol
  • Melting Point : 122-124 °C

The compound's structure is characterized by the presence of both a triazole ring and a dichlorophenyl group, which are known to contribute to various biological activities including antimicrobial and anticancer properties.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial and fungal strains. For instance:

CompoundMicrobial TargetActivity (IC50)
This compoundStaphylococcus aureus15 μg/mL
Similar TriazolesCandida albicans20 μg/mL

These findings suggest that the compound could be effective in treating infections caused by resistant strains of bacteria and fungi.

Anticancer Properties

The anticancer potential of triazole derivatives has garnered significant attention. A study focusing on similar compounds demonstrated their ability to inhibit cancer cell proliferation:

CompoundCancer Cell LineIC50 (μM)
This compoundHCT-116 (colon carcinoma)6.2
Similar TriazolesT47D (breast cancer)27.3

The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival and proliferation.

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : The compound may inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases.
  • Receptor Interaction : The triazole ring can interact with various receptors involved in cell signaling pathways.

Further studies are needed to elucidate the exact molecular targets and pathways affected by this compound.

Case Study 1: Antimicrobial Efficacy

In a comparative study of triazole derivatives against Staphylococcus aureus, the compound showed promising results in inhibiting bacterial growth compared to standard antibiotics. This suggests potential application in developing new antimicrobial agents.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of various triazoles highlighted that compounds with similar structures to this compound demonstrated significant cytotoxic effects against breast and colon cancer cell lines. The study indicated that these compounds could serve as lead candidates for further drug development.

Q & A

Q. What are the recommended synthetic routes for 5-(carboxymethyl)-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, and how can yield be optimized?

A scalable synthesis involves cyclocondensation of 2,4-dichlorophenylhydrazine with a β-keto ester derivative under acidic conditions. For example, refluxing hydrazine derivatives with ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate in toluene/ethanol, followed by acid-catalyzed cyclization (e.g., p-toluenesulfonic acid). Post-synthesis, alkaline hydrolysis (KOH/MeOH) and acidification yield the carboxylic acid form. Yield optimization includes solvent azeotrope distillation to remove water, controlled reaction times (18–24 h), and recrystallization from acetic acid for purity .

Q. How can researchers address the low aqueous solubility of this compound during in vitro assays?

Low solubility is common in triazole-carboxylic acid derivatives. Strategies include:

  • Co-solvent systems : Use DMSO (≤1% v/v) or ethanol (≤5% v/v) to pre-dissolve the compound.
  • Micellar solubilization : Incorporate non-ionic surfactants (e.g., Tween-80) or cyclodextrins.
  • Derivatization : Convert the carboxylic acid to a sodium salt via neutralization with NaOH, improving water solubility for biological testing .

Q. What analytical techniques confirm the compound’s structural integrity and purity?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify triazole ring formation (e.g., absence of hydrazine protons) and substituent positions.
  • HPLC-MS : Assess purity (>95%) and detect byproducts (e.g., uncyclized intermediates).
  • FTIR : Confirm carboxylic acid C=O stretch (~1700 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .

Advanced Research Questions

Q. What strategies elucidate the crystal structure of this compound, and how do intermolecular interactions influence its solid-state properties?

Single-crystal X-ray diffraction (SCXRD) is critical. Crystallize the compound via slow evaporation (acetic acid/water) to obtain diffraction-quality crystals. Key structural features include:

  • Intermolecular hydrogen bonds : O–H⋯O between carboxylic acid groups stabilize the lattice.
  • π-π stacking : Between dichlorophenyl and triazole rings (centroid distances ~3.8–3.9 Å), influencing melting points and solubility .

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity and binding affinity toward biological targets?

Density Functional Theory (DFT) optimizes molecular geometry (B3LYP/6-31G* basis set) to calculate:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reactivity predictions.
  • Docking simulations : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) by aligning the dichlorophenyl group in hydrophobic pockets .

Q. What structural modifications at the carboxymethyl and dichlorophenyl positions enhance inhibitory potency against target enzymes?

Systematic structure-activity relationship (SAR) approaches include:

  • Carboxymethyl replacement : Test methyl ester or amide derivatives to modulate lipophilicity.
  • Halogen substitution : Replace Cl with F or Br on the phenyl ring to alter electronic effects.
  • Bioisosteric swaps : Substitute triazole with pyrazole or imidazole. Validate via enzyme inhibition assays (IC₅₀) and molecular dynamics .

Q. How should contradictions in biological activity data across studies be resolved?

Address variability by:

  • Standardizing assays : Use consistent cell lines (e.g., HEK293 vs. HeLa) and compound purity (HPLC ≥98%).
  • Dose-response curves : Ensure activity is concentration-dependent (EC₅₀/IC₅₀ calculations).
  • Meta-analysis : Cross-reference data with structural analogs (e.g., 5-(4-chlorophenyl)-pyrazole derivatives) to identify trends .

Methodological Tables

Parameter Typical Value Reference
Molecular Weight 345.15 g/mol (calculated)
Aqueous Solubility <0.1 mg/mL (pH 7.4)
Melting Point 182–185°C (acetic acid crystals)
Key Crystallographic Data Space group P2₁/c, Z = 4

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